molecular formula C16H18N6O2S B2667763 N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide CAS No. 896297-61-3

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide

Cat. No.: B2667763
CAS No.: 896297-61-3
M. Wt: 358.42
InChI Key: PRALICQUNZIAQE-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide is a potent and selective chemical probe targeting the Mediator complex-associated kinase CDK8. Research indicates that this compound acts as a Type II inhibitor, binding to the inactive DFG-out conformation of the kinase , which can confer high selectivity over other kinases. Inhibition of CDK8 has been a significant focus in oncology research, as CDK8 is known to regulate transcriptional networks, including those driven by oncogenic transcription factors like β-catenin and SMAD. By selectively inhibiting CDK8, this compound provides researchers with a valuable tool to dissect the role of this kinase in cancer cell proliferation, stemness, and the response to chemotherapy . Its utility extends to the study of super-enhancer function and gene expression control in various disease models, offering insights for potential therapeutic interventions. This acetamide derivative is designed for use in biochemical and cell-based assays to further elucidate the complex biology of the Mediator kinase module and validate CDK8 as a target in specific cancer contexts.

Properties

IUPAC Name

2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-8-5-9(2)13(10(3)6-8)17-12(23)7-25-16-20-19-15-18-14(24)11(4)21-22(15)16/h5-6H,7H2,1-4H3,(H,17,23)(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALICQUNZIAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include mesitylene, thioacetic acid, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and bioactivity. Below is a detailed comparison:

Triazole/Thiazolo-Triazole Derivatives

Example Compound : 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides ()

  • Core Structure : Combines thiazolo and triazole rings.
  • Key Substituents : Aryloxymethyl groups (e.g., Cl or F at position 4 of phenyl rings).
  • Activity : Moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Chloro or fluoro substituents enhance activity by increasing electron-withdrawing effects and membrane penetration .
  • Contrast: Unlike the target compound’s triazolo-triazine core, these analogs use a thiazolo-triazole scaffold.

Thiadiazole/Thioacetamide Derivatives

Example Compound: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()

  • Core Structure : 1,3,4-thiadiazole linked to a trichloroethyl-thioacetamide group.
  • Key Substituents : Trichloroethyl and phenyl groups.
  • Synthesis : Formed via cyclization in concentrated sulfuric acid, yielding stable co-crystals suitable for X-ray diffraction .
  • Contrast : The target compound lacks the trichloroethyl group, which in this analog enhances electrophilicity and reactivity. The mesityl group in the target compound may offer better metabolic stability due to steric shielding.

Pyrimidine/Thioacetamide Analogs

Example Compound: 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide ()

  • Core Structure: Thienopyrimidine fused with a thioacetamide group.
  • Key Substituents : Ethyl, methyl, and mesityl groups.
  • Activity : Pyrimidine-based analogs often exhibit kinase inhibition or antiproliferative effects, though specific data are unavailable here.
  • Contrast : The triazolo-triazine core of the target compound may confer distinct electronic properties compared to pyrimidine, influencing target selectivity.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Triazole/Thiazolo-Triazole Thiadiazole/Thioacetamide Pyrimidine/Thioacetamide
Core Heterocycle Triazolo-triazine Thiazolo-triazole 1,3,4-Thiadiazole Thienopyrimidine
Key Substituents Mesityl, methyl, thioacetamide Halogenated aryl groups Trichloroethyl, phenyl Ethyl, methyl, mesityl
Synthetic Route Not explicitly described Condensation in acetic acid Cyclization in H₂SO₄ Not provided
Bioactivity Not reported (structural inference) Moderate antimicrobial activity Not reported (structural focus) Not reported

Table 2: Antimicrobial Efficacy (Hypothetical Projection)

Compound Type Expected Activity vs. S. aureus Expected Activity vs. C. albicans Solubility (LogP)
Target Compound Moderate (steric hindrance) Low to moderate ~3.5 (highly lipophilic)
Triazole/Thiazolo-Triazole High (Cl/F substituents) High ~2.8
Thiadiazole/Thioacetamide Low (no halogen) Low ~4.0

Research Implications and Limitations

  • The mesityl group in the target compound introduces steric bulk, which may hinder enzyme binding compared to smaller halogenated analogs .
  • The triazolo-triazine core’s electron-deficient nature could facilitate π-π stacking with biological targets, but this requires experimental validation.
  • Limited direct pharmacological data for the target compound necessitate further studies on synthesis optimization, solubility enhancement, and in vitro screening.

Notes on Evidence Utilization

  • and provided critical insights into substituent effects and synthetic methodologies.
  • confirmed structural parallels but lacked pharmacological data.
  • Discrepancies in bioactivity predictions arise from differences in core heterocycles and substituent electronic profiles.

Biological Activity

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a mesityl group and a triazole ring that are crucial for its biological interactions. The presence of a thioacetamide moiety enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to N-mesityl derivatives have demonstrated effectiveness against liver cancer cell lines (HEPG-2) with IC50 values indicating potent inhibition of cell proliferation .
    • A recent study highlighted that certain triazole derivatives prevented tubulin polymerization and disrupted microtubule networks in cancer cells .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antibacterial properties. Triazole derivatives have been reported to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV . In vitro tests against common pathogens have shown promising results.
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor by binding to active sites on target enzymes. This mechanism is crucial for its potential therapeutic applications in treating diseases characterized by enzyme dysregulation.

The proposed mechanism of action involves:

  • Binding to Enzymes : The thioacetamide group can interact with the active sites of enzymes, potentially leading to inhibition.
  • Disruption of Cellular Processes : By interfering with microtubule dynamics and enzyme activity, the compound may induce apoptosis in cancer cells or inhibit bacterial replication.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological activity of triazole derivatives showing significant anticancer effects against MCF-7 breast cancer cells.
Reported on the synthesis of triazolo[4,3-b][1,2,4]triazines with notable anticancer efficacy against liver cancer cells (HEPG-2).
Highlighted the antibacterial activity of triazole derivatives against multiple human pathogenic bacteria.

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